2,3-ジヒドロスキアドピチシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

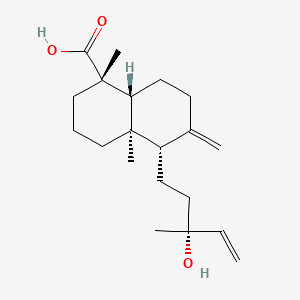

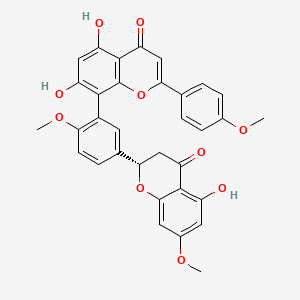

2,3-Dihydrosciadopitysin is a natural product found in Podocarpus macrophyllus . It is a type of compound known as a biflavonoid .

Synthesis Analysis

2,3-Dihydrosciadopitysin is one of the compounds isolated from Podocarpus macrophyllus var. macrophyllus (Podocarpaceae) . The compound was evaluated for its ability to inhibit cellular tyrosinase activity and for its melanin inhibitory activity in human epidermal melanocytes .Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydrosciadopitysin are not detailed in the available resources, it is known to be a part of the biflavonoid group of compounds .Physical and Chemical Properties Analysis

2,3-Dihydrosciadopitysin has a molecular weight of 582.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 10 . Its exact mass is 582.15259702 g/mol . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

健康上の利点におけるビフラボノイド

2,3-ジヒドロスキアドピチシンは、ギンコ植物医薬品の重要な構成要素であるビフラボノイドの一種です . ビフラボノイドは、伝統医学と西洋医学の両方で使用されている薬用植物であるギンコビロバL.の健康上の利点と関連付けられています .

抗酸化活性

2,3-ジヒドロスキアドピチシンを含むビフラボノイドは、その抗酸化活性について研究されてきました . それらは体内の有害なフリーラジカルを中和するのに役立ち、慢性疾患のリスクを軽減する可能性があります。

抗癌特性

研究は、ビフラボノイドが抗癌特性を持っている可能性があることを示唆しています . 2,3-ジヒドロスキアドピチシンがこの文脈における具体的な役割を完全に理解しているわけではありませんが、活発な研究の分野です。

抗ウイルスおよび抗菌活性

ビフラボノイドは、その抗ウイルスおよび抗菌活性について調査されてきました . これは、2,3-ジヒドロスキアドピチシンが新しい抗菌剤の開発に潜在的に使用できることを示唆しています。

抗炎症作用

2,3-ジヒドロスキアドピチシンを含むビフラボノイドは、抗炎症作用を示してきました . これは、炎症を特徴とする状態の治療に役立つ可能性があります。

心臓血管の健康における潜在的な役割

ビフラボノイドは、心臓血管疾患の治療における潜在的な役割について研究されてきました . ビフラボノイドの一種として、2,3-ジヒドロスキアドピチシンは心臓血管の健康に貢献する可能性があります。

代謝性および神経変性疾患

ビフラボノイドは、代謝性および神経変性疾患の治療における潜在的な役割についても調査されてきました . これは、2,3-ジヒドロスキアドピチシンがこれらの状態の管理に潜在的に使用できることを示唆しています。

抗真菌活性

2,3-ジヒドロスキアドピチシンは、Alternaria alternata、Cladosporium oxysporum、およびFusarium culmorumに対する抗真菌活性を試験されています . これは、抗真菌剤の開発における潜在的な用途を示唆しています。

生化学分析

Biochemical Properties

2,3-Dihydrosciadopitysin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, 2,3-Dihydrosciadopitysin interacts with cellular signaling proteins, modulating pathways that regulate oxidative stress and inflammation . These interactions highlight the compound’s potential as a therapeutic agent in conditions characterized by oxidative damage and inflammatory responses.

Cellular Effects

2,3-Dihydrosciadopitysin exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 2,3-Dihydrosciadopitysin influences cell signaling pathways, such as the mTOR pathway, which plays a critical role in cell growth and metabolism . The compound also affects gene expression, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes . These cellular effects underscore the potential of 2,3-Dihydrosciadopitysin in cancer therapy and the management of inflammatory diseases.

Molecular Mechanism

The molecular mechanism of 2,3-Dihydrosciadopitysin involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, 2,3-Dihydrosciadopitysin inhibits tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing melanin synthesis . Additionally, the compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular function . These molecular interactions provide insights into the therapeutic potential of 2,3-Dihydrosciadopitysin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydrosciadopitysin have been studied over different time periods. The compound has shown stability under various conditions, maintaining its bioactivity over extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures and acidic environments . Long-term studies have demonstrated that 2,3-Dihydrosciadopitysin can exert sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . These findings highlight the importance of optimizing storage and handling conditions to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 2,3-Dihydrosciadopitysin vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 2,3-Dihydrosciadopitysin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize benefits while minimizing adverse effects.

Metabolic Pathways

2,3-Dihydrosciadopitysin is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of 2,3-Dihydrosciadopitysin can exert biological activities, contributing to the overall therapeutic effects of the compound . Additionally, the compound can influence metabolic flux, altering the levels of various metabolites involved in oxidative stress and inflammation . These metabolic interactions highlight the complexity of 2,3-Dihydrosciadopitysin’s effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 2,3-Dihydrosciadopitysin within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, 2,3-Dihydrosciadopitysin can bind to various intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

2,3-Dihydrosciadopitysin exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2,3-Dihydrosciadopitysin can be targeted to specific organelles, such as the mitochondria, where it exerts its antioxidant effects . The subcellular localization of 2,3-Dihydrosciadopitysin is influenced by targeting signals and post-translational modifications, which direct the compound to its specific sites of action .

特性

IUPAC Name |

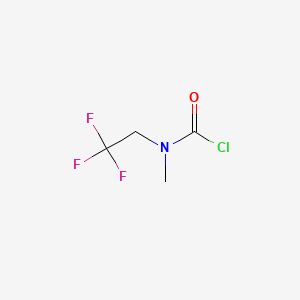

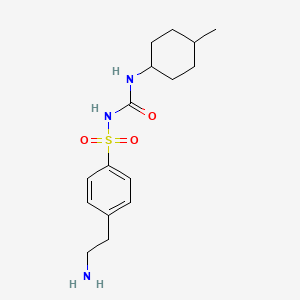

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBQEDJQLPQAHW-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the antifungal activity of 2,3-Dihydrosciadopitysin?

A: While 2,3-Dihydrosciadopitysin itself hasn't been extensively studied for its antifungal properties, a closely related compound, sciadopitysin, has shown notable antifungal activity against specific fungi. Research indicates that sciadopitysin exhibits antifungal effects against Alternaria alternata, Fusarium culmorum, and Cladosporium oxysporum []. Further research is needed to determine if 2,3-Dihydrosciadopitysin shares similar antifungal properties.

Q2: Where has 2,3-Dihydrosciadopitysin been found in nature?

A: 2,3-Dihydrosciadopitysin has been isolated from the leaves of Metasequoia glyptostroboids []. This finding suggests that Metasequoia glyptostroboids could be a potential source for further investigations into the biological activities of 2,3-Dihydrosciadopitysin.

Q3: Does the structure of 2,3-Dihydrosciadopitysin relate to its activity?

A: While the specific activity of 2,3-Dihydrosciadopitysin requires further investigation, we can look at closely related compounds. A study examining biflavones, a class of compounds to which 2,3-Dihydrosciadopitysin belongs, revealed that even subtle structural modifications can significantly influence their antifungal activity []. This highlights the importance of understanding Structure-Activity Relationships (SAR) for this class of compounds.

Q4: What is the mechanism of action for the anti-tyrosinase effect of a related compound?

A: Research has shown that 2,3-dihydro-4',4'''-di-O-methylamentoflavone, another biflavonoid compound, exhibits potent anti-tyrosinase activity []. This compound, isolated from Podocarpus macrophyllus var. macrophyllus, significantly reduces tyrosinase-related protein-2 (TRP-2) at both the protein and mRNA levels []. This suggests that its anti-pigmentation effect is mediated by inhibiting the transcription of genes encoding TRP2. Further research is needed to determine if 2,3-Dihydrosciadopitysin exhibits similar effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。